molecular formula C17H39NO6Si2 B13744259 2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]- CAS No. 26868-19-9

2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]-

Katalognummer: B13744259
CAS-Nummer: 26868-19-9
Molekulargewicht: 409.7 g/mol
InChI-Schlüssel: JKIXQFFUDBSKMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]- is a chemical compound with the molecular formula C17H39NO6Si2. It is known for its applications in various fields due to its unique chemical properties. This compound is often used in the synthesis of advanced materials and has significant industrial relevance .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]- typically involves the reaction of allylamine with triethoxysilane derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silanol derivatives, while reduction reactions can produce secondary or tertiary amines .

Wissenschaftliche Forschungsanwendungen

2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]- exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in these interactions are complex and depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]- is unique due to its triethoxysilyl groups, which impart specific properties such as enhanced bonding capabilities and reactivity. These features make it particularly valuable in applications requiring strong adhesion and chemical stability .

Eigenschaften

CAS-Nummer

26868-19-9

Molekularformel

C17H39NO6Si2

Molekulargewicht

409.7 g/mol

IUPAC-Name

N,N-bis(triethoxysilylmethyl)prop-2-en-1-amine

InChI

InChI=1S/C17H39NO6Si2/c1-8-15-18(16-25(19-9-2,20-10-3)21-11-4)17-26(22-12-5,23-13-6)24-14-7/h8H,1,9-17H2,2-7H3

InChI-Schlüssel

JKIXQFFUDBSKMM-UHFFFAOYSA-N

Kanonische SMILES

CCO[Si](CN(CC=C)C[Si](OCC)(OCC)OCC)(OCC)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.